molecular formula C16H15NO3S B5810237 3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide

3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide

Cat. No. B5810237
M. Wt: 301.4 g/mol
InChI Key: SBSBYWAXXPCVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide, also known as flumioxazin, is a synthetic herbicide that has been used extensively in agriculture to control weeds. It was first developed by Valent USA Corporation and was registered by the Environmental Protection Agency (EPA) in 2003 for use on soybeans, cotton, and peanuts. Flumioxazin has been found to be effective in controlling a wide range of broadleaf and grassy weeds, making it a popular choice among farmers.

Mechanism of Action

Flumioxazin works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Flumioxazin has been found to have minimal toxicity to mammals, birds, fish, and beneficial insects. However, it can be toxic to non-target plants, so care must be taken to avoid drift and runoff.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its high potency and specificity for PPO. This makes it a useful tool for studying the role of PPO in plant physiology and biochemistry. However, one limitation is that it can be difficult to obtain pure this compound, which can make it challenging to control the concentration and purity of the compound in experiments.

Future Directions

There are several potential future directions for research on 3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide. One area of interest is the development of new formulations and delivery systems that can improve the efficacy and safety of the herbicide. Additionally, there is a need for more research on the environmental fate and transport of this compound, as well as its potential impacts on non-target organisms. Finally, there is a need for more research on the mechanisms of herbicide resistance in weeds, including those that are resistant to this compound.

Synthesis Methods

Flumioxazin is synthesized through a multistep process that involves the reaction of 2-propylphenol with thionyl chloride to form 2-propylphenyl chloride. This is then reacted with 1,2-benzisothiazolin-3-one to form the desired product, 3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide.

Scientific Research Applications

Flumioxazin has been extensively studied for its efficacy in controlling weeds in agriculture. It has been found to be effective against a wide range of broadleaf and grassy weeds, including glyphosate-resistant weeds. Additionally, 3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been found to have a long residual activity, which makes it a useful tool for controlling weeds in no-till farming systems.

properties

IUPAC Name

3-(2-propylphenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-2-7-12-8-3-5-10-14(12)20-16-13-9-4-6-11-15(13)21(18,19)17-16/h3-6,8-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSBYWAXXPCVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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